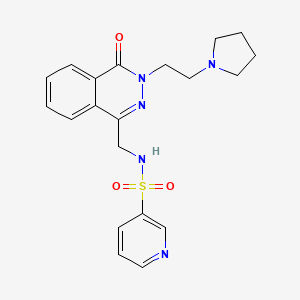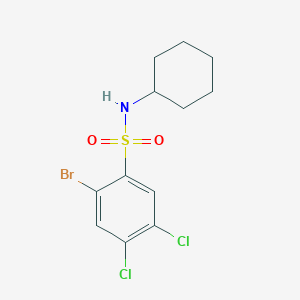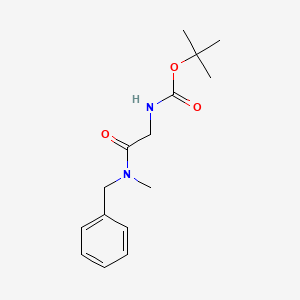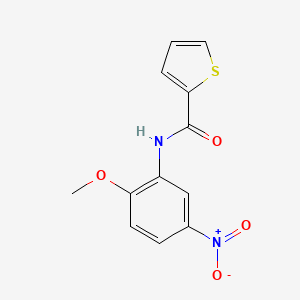![molecular formula C17H19BrClN3OS2 B2557147 N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215776-71-8](/img/structure/B2557147.png)
N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method is carried out under relatively mild reaction conditions using dimethylformamide as a solvent . The reaction yields are generally high, ranging from 80% to 95% .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, where the bromine atom can be replaced by other nucleophiles. Common reagents used in these reactions include piperidine, triethylamine (TEA), and various solvents like ethanol and chloroform
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown promising antibacterial activity against various strains of bacteria.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes and disrupts their normal function, leading to bacterial cell death . In anticancer research, it is believed to inhibit certain pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides These compounds share similar structural features but differ in their specific functional groups and biological activities. N-(1,3-BENZOTHIAZOL-2-YL)-5-BROMO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of benzothiazole and thiophene moieties, which contribute to its distinct biological properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS2.ClH/c1-20(2)10-5-11-21(16(22)14-8-9-15(18)23-14)17-19-12-6-3-4-7-13(12)24-17;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWCTSRNHEIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2557064.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)
![N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2557066.png)







![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2557082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)
![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

